三丁基(4-甲氧基苯基)锡烷

描述

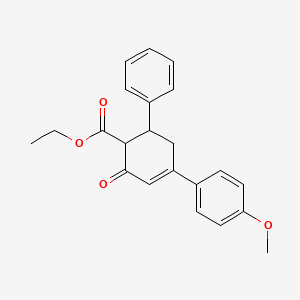

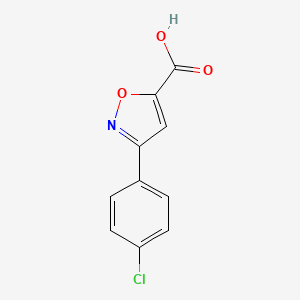

Tributyl(4-methoxyphenyl)stannane is an organotin compound that serves as an intermediate in the synthesis of complex organic molecules. It is particularly used in the formation of biphenyl structures, such as 4-methoxy-4'-nitrobiphenyl, through palladium-catalyzed coupling reactions. The presence of the 4-methoxyphenyl group suggests potential applications in the synthesis of materials with specific electronic properties, given the electron-donating nature of the methoxy substituent .

Synthesis Analysis

The synthesis of tributyl(4-methoxyphenyl)stannane involves metalation reactions with tin and can be used in coupling reactions facilitated by palladium catalysts. The process typically starts with an intermediate like 4-nitrophenyl trifluoromethanesulfonate, which then undergoes further reactions to form the desired organotin compound. The synthesis route is significant as it provides a pathway to create biphenyl structures, which are valuable in various chemical applications .

Molecular Structure Analysis

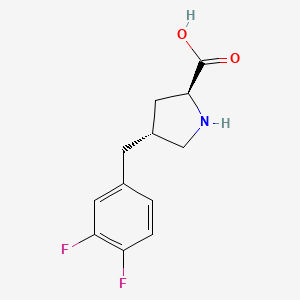

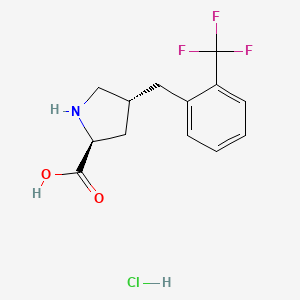

While the specific molecular structure analysis of tributyl(4-methoxyphenyl)stannane is not detailed in the provided papers, the structure can be inferred from the name. It likely consists of a tin atom bonded to three butyl groups and one 4-methoxyphenyl group. The molecular geometry around the tin center is typically tetrahedral for such organotin compounds, and the presence of the methoxy group on the phenyl ring could influence the reactivity and properties of the molecule .

Chemical Reactions Analysis

Tributyl(4-methoxyphenyl)stannane is involved in metal-catalyzed reactions, particularly palladium-catalyzed coupling, to form biphenyl derivatives. The organotin compound can be used as a precursor for the introduction of the 4-methoxyphenyl moiety into other molecules. The reactivity of such organotin compounds is often leveraged in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tributyl(4-methoxyphenyl)stannane are not explicitly discussed in the provided papers. However, organotin compounds like this are generally known to be highly toxic and should be handled with care. They are often sensitive to air and moisture, requiring special storage conditions. The methoxy group may confer some solubility in organic solvents, which is beneficial for its use in organic synthesis .

科学研究应用

环境毒性和暴露

三丁基锡 (TBT) 化合物与三丁基(4-甲氧基苯基)锡烷具有结构相似性,因其作为船舶涂料中的防污剂而被广泛研究其环境水平、毒性和对人体的暴露。这些化合物以其在海洋和淡水生态系统中的持久性而闻名,对急性毒性和慢性毒性构成风险。欧盟和国际海事组织已经实施法规来控制此类化合物的命运,因为它们具有毒性、持久性、生物蓄积性和内分泌干扰特性 (Antízar-Ladislao, 2008)。

沉积物相互作用

TBT 在河口沉积物中的行为是另一个关注领域。研究表明,TBT 对颗粒物质表现出很高的亲和力,使沉积物成为这些污染物的主要储存库。盐度、pH 值和沉积物特性(例如有机物含量)等因素会显着影响 TBT 化合物的分配和持久性。虽然沉积物充当主要汇,但会发生一定程度的解吸和环境损失,这受当地条件和来自游艇等来源的输入减少的影响 (Langston & Pope, 1995)。

管理和修复

已经记录了管理和修复 TBT 对环境的影响的努力,包括造船厂废物的影响。最佳管理实践 (BMP) 旨在通过回收磨料、使用更清洁的替代品和对含 TBT 废物进行先进的处理方法来最大程度地减少对环境的影响。尽管取得了进步,但有效去除 TBT 以达到监管限值仍然存在挑战,这凸显了持续发展可持续技术的必要性 (Kotrikla, 2009)。

属性

IUPAC Name |

tributyl-(4-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIILCIIZVMZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376297 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tributyl(4-methoxyphenyl)stannane | |

CAS RN |

70744-47-7 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tributyl(4-methoxyphenyl)stannane in organic synthesis?

A1: Tributyl(4-methoxyphenyl)stannane acts as a reagent in palladium-catalyzed coupling reactions. [, ] Specifically, it acts as an organotin reagent providing the 4-methoxyphenyl group for the formation of biphenyl compounds. [] For instance, it reacts with 4-Nitrophenyl trifluoromethanesulfonate in the presence of a palladium catalyst to yield 4-Methoxy-4′-nitrobiphenyl. []

Q2: Can you describe the structure of Tributyl(4-methoxyphenyl)stannane and its characterization using spectroscopic techniques?

A2: While the provided research excerpts do not delve into specific spectroscopic characterization data, they highlight the key structural components of Tributyl(4-methoxyphenyl)stannane. The molecule consists of a central tin atom bonded to a 4-methoxyphenyl group and three butyl groups. [, ] This information allows researchers to deduce the molecular formula (C19H34OSn) and calculate the molecular weight (397.2 g/mol). Spectroscopic techniques like NMR and IR could provide further insights into the structure and bonding within the molecule.

Q3: What are the potential safety concerns associated with Tributyl(4-methoxyphenyl)stannane?

A3: The research explicitly identifies Tributyl(4-methoxyphenyl)stannane as a "potential poison" and categorizes organotin compounds, to which it belongs, as "highly toxic." [] This emphasizes the need for careful handling and appropriate safety measures when using this compound in a laboratory setting.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)